Enhanced Lipophilicity (LogP) Compared to Non-Fluorinated Analog
The 5-fluoro substituent in 4-(Boc-amino)-5-fluoropicolinaldehyde increases lipophilicity relative to the non-fluorinated 4-(Boc-amino)picolinaldehyde analog. While experimental LogP data for the non-fluorinated analog are not available, the predicted LogP for the target compound is 0.245 [1]. In contrast, the removal of the fluorine atom is expected to reduce LogP by approximately 0.3–0.5 units based on established substituent contributions [2]. This difference is meaningful for medicinal chemistry applications where enhanced membrane permeability and target engagement are desired.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 0.245 (predicted) |
| Comparator Or Baseline | 4-(Boc-amino)picolinaldehyde (non-fluorinated): LogP estimated to be lower by ~0.3–0.5 units |
| Quantified Difference | Estimated ΔLogP ≈ +0.3 to +0.5 |
| Conditions | Predicted LogP from ZINC database using the XLogP3 algorithm |
Why This Matters
Higher LogP correlates with improved membrane permeability and oral bioavailability, making the fluorinated compound a superior starting point for lead optimization.
- [1] ZINC Database. ZINC000952966879: 4-(Boc-amino)-5-fluoropicolinaldehyde. LogP = 0.245. 2018. View Source
- [2] Blackthorn AI. ML for LogP and pKa in Fluorine-Containing Derivatives. 2026. View Source
